Aztreonam disodium

Description

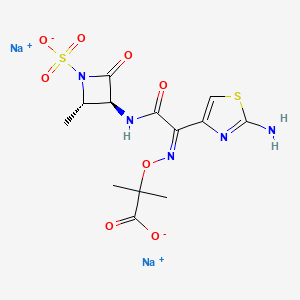

Structure

3D Structure of Parent

Properties

CAS No. |

80581-86-8 |

|---|---|

Molecular Formula |

C13H15N5Na2O8S2 |

Molecular Weight |

479.4 g/mol |

IUPAC Name |

disodium;2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfonatoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoate |

InChI |

InChI=1S/C13H17N5O8S2.2Na/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22;;/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25);;/q;2*+1/p-2/b17-8-;;/t5-,7-;;/m0../s1 |

InChI Key |

RXLLPYFOQJTFPY-VIQWXLMZSA-L |

SMILES |

CC1C(C(=O)N1S(=O)(=O)[O-])NC(=O)C(=NOC(C)(C)C(=O)[O-])C2=CSC(=N2)N.[Na+].[Na+] |

Isomeric SMILES |

C[C@H]1[C@@H](C(=O)N1S(=O)(=O)[O-])NC(=O)/C(=N\OC(C)(C)C(=O)[O-])/C2=CSC(=N2)N.[Na+].[Na+] |

Canonical SMILES |

CC1C(C(=O)N1S(=O)(=O)[O-])NC(=O)C(=NOC(C)(C)C(=O)[O-])C2=CSC(=N2)N.[Na+].[Na+] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Azactam disodium, Azthreonam disodium, Aztreonam disodium |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Aztreonam Disodium: A Technical Guide to its Action Against Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aztreonam, a synthetic monobactam antibiotic, exhibits a targeted and potent bactericidal effect against a wide spectrum of aerobic gram-negative bacteria. Its unique monocyclic β-lactam structure confers significant stability against hydrolysis by many common β-lactamases, making it a crucial therapeutic option for infections caused by resistant pathogens. This in-depth technical guide elucidates the core mechanism of action of aztreonam disodium, focusing on its molecular interaction with penicillin-binding proteins (PBPs), the subsequent inhibition of peptidoglycan synthesis, and the ultimate induction of bacterial cell lysis. This document provides detailed experimental protocols for key assays, presents quantitative data on its efficacy, and visualizes the critical pathways and experimental workflows.

Introduction

The rise of antibiotic resistance in gram-negative bacteria presents a formidable challenge to global public health. Aztreonam stands out in the therapeutic arsenal due to its specific and potent activity against these challenging pathogens, including Pseudomonas aeruginosa and various members of the Enterobacteriaceae family.[1][2] Unlike most other β-lactam antibiotics, aztreonam has a high affinity for penicillin-binding protein 3 (PBP3), an enzyme essential for bacterial cell division.[1][2] This targeted action minimizes its activity against gram-positive bacteria and anaerobes, thereby reducing the disruption of the host's normal microbiota.[3] This guide will delve into the molecular intricacies of aztreonam's mechanism, providing the technical details necessary for researchers and drug development professionals to understand and leverage its properties.

Molecular Mechanism of Action

The bactericidal activity of aztreonam is a direct consequence of its ability to disrupt the synthesis of the bacterial cell wall. This process can be broken down into three key stages:

-

High-Affinity Binding to Penicillin-Binding Protein 3 (PBP3): Aztreonam's primary target is PBP3, a transpeptidase involved in the final stages of peptidoglycan synthesis, specifically septum formation during cell division.[1][2][3] The structural configuration of aztreonam allows for a highly specific and avid interaction with the active site of PBP3 in gram-negative bacteria.[1][2]

-

Inhibition of Peptidoglycan Synthesis: By binding to PBP3, aztreonam effectively inhibits its enzymatic activity.[3][4] This blockage prevents the cross-linking of peptidoglycan chains, which are crucial for maintaining the structural integrity of the bacterial cell wall.[3][4]

-

Induction of Cell Lysis: The inhibition of peptidoglycan synthesis leads to the formation of a defective and weakened cell wall.[3] This compromised barrier is unable to withstand the internal osmotic pressure of the bacterium, resulting in cell elongation (filamentation) and eventual lysis, leading to bacterial death.[2]

References

- 1. journals.asm.org [journals.asm.org]

- 2. journals.asm.org [journals.asm.org]

- 3. In vitro activity of aztreonam–avibactam against Enterobacterales isolates collected in Latin America, Africa/Middle East, Asia, and Eurasia for the ATLAS Global Surveillance Program in 2019–2021 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pseudomonas aeruginosa Susceptibility Patterns and Associated Clinical Outcomes in People with Cystic Fibrosis following Approval of Aztreonam Lysine for Inhalation - PMC [pmc.ncbi.nlm.nih.gov]

Aztreonam Disodium: A Comprehensive Technical Guide to its Synthesis and Chemical Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and chemical structure of Aztreonam disodium, a synthetic monocyclic β-lactam antibiotic. This document details its chemical properties, outlines various synthetic pathways with experimental protocols, and presents quantitative data in a structured format.

Chemical Structure and Properties

Aztreonam is a unique β-lactam antibiotic characterized by a monocyclic core, which contributes to its specific activity against aerobic Gram-negative bacteria and its resistance to many β-lactamases.[1][2] The active form is typically administered as the disodium salt.

The chemical structure of Aztreonam is (Z)-2-[[[(2-amino-4-thiazolyl)[[(2S,-3S)-2-methyl-4-oxo-1-sulfo-3-azetidinyl]carbamoyl]methylene]amino]oxy]-2-methylpropionic acid.[3] The disodium salt form has the chemical formula C13H15N5Na2O8S2.[4]

Table 1: Physicochemical Properties of Aztreonam and this compound

| Property | Aztreonam | This compound |

| CAS Registry Number | 78110-38-0 | 80581-86-8[4] |

| Molecular Formula | C13H17N5O8S2[1] | C13H15N5Na2O8S2[4] |

| Molecular Weight | 435.43 g/mol | 479.39 g/mol [4] |

| Appearance | White, crystalline, odorless powder | Not specified |

| Solubility | Very slightly soluble in ethanol, slightly soluble in methanol, soluble in DMF and DMSO. Practically insoluble in toluene, chloroform, and ethyl acetate. | Not specified |

| Decomposition Temperature | 227°C | Not specified |

Mechanism of Action

The bactericidal effect of Aztreonam stems from its ability to inhibit the synthesis of the bacterial cell wall.[1][5] It exhibits a high affinity for penicillin-binding protein 3 (PBP3), an essential enzyme in the final stages of peptidoglycan synthesis.[1][6][7] By binding to PBP3, Aztreonam blocks the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[1][6] Its specific targeting of PBP3 in Gram-negative bacteria accounts for its narrow spectrum of activity.[6]

Synthesis of Aztreonam

Several synthetic routes for Aztreonam have been developed, often starting from the amino acid L-threonine.[8] A common strategy involves the construction of the β-lactam ring, followed by the addition of the characteristic side chain. An alternative approach involves the hydrolysis of a protected intermediate, such as the t-butyl ester of Aztreonam.[3]

Synthetic Pathway Overview

The following diagram illustrates a generalized synthetic pathway for Aztreonam.

Caption: Generalized synthetic pathways for this compound.

Experimental Protocols

1. Synthesis of Aztreonam via Acyl Chloride Intermediate [9]

This method avoids the use of strong acids that can damage the β-lactam ring.

-

Step 1: Preparation of the Acyl Chloride Intermediate.

-

(2-amino thiazolyl-4-yl)-2-(tert-butyl oxycarbonyl)-isopropoxy iminodiacetic acid is used as the starting material.

-

This is reacted with a BTC/TPPO (bis(trichloromethyl)carbonate/triphenylphosphine oxide) system in the presence of HCl gas to yield 2-[[(Z)-1-(2-amino-4-thiazolyl)-2-chloro-2-oxo ethylidene]amino]oxygen-2-methyl propionic acid hydrochloride.

-

-

Step 2: Condensation.

-

The Aztreonam parent nucleus, (2R, 3S)-3-amino-2-methyl-4-oxo-1-azetidinesulfonic acid, is suspended in a mixed solvent of acetonitrile and water (9:1 ratio by mass).

-

The mixture is cooled to 0-5°C, and triethylamine is added dropwise until the solution is clear.

-

The acyl chloride intermediate from Step 1 is then added.

-

The reaction is maintained at 0-5°C for 0.5-5 hours.

-

-

Step 3: Isolation and Purification.

-

After the reaction is complete, water is added, and the mixture is filtered.

-

The pH of the filtrate is adjusted to 1.5 with 10 wt% hydrochloric acid to induce crystallization.

-

The product is isolated by suction filtration and vacuum-dried.

-

2. Synthesis of Aztreonam via Hydrolysis of t-Butyl Ester [3]

This process involves the hydrolysis of a protected form of Aztreonam.

-

Step 1: Formation of Aztreonam t-butyl ester.

-

(3S,4S)-3-Amino-4-methyl-2-oxo-azetidine-1-sulfonic acid is dissolved in acetonitrile or dimethylformamide with triethylamine.

-

The solution is cooled to 0°C.

-

A solution of TAEM ((Z)-2-(2-Aminothiazole-4-yl)-2-(t-butoxycarbonyl)-isopropoxyimino acetic acid, benzothiazole-2-yl-thiolester) in THF is added with stirring.

-

The reaction mixture is stirred at 0°C for an additional hour.

-

The product, Aztreonam t-butyl ester, is crystallized, filtered, washed with chilled water, and dried.

-

-

Step 2: Hydrolysis.

-

Aztreonam t-butyl ester is suspended in water at 60°C with stirring.

-

Trifluoroacetic acid is added, and the solution is stirred for 60 minutes.

-

The solution is then cooled slowly in an ice-water bath to precipitate the product.

-

The suspension is refrigerated overnight.

-

-

Step 3: Isolation and Purification.

-

The product is filtered, resuspended in chilled water, and filtered again.

-

The solid is then washed with cold acetone and dried to yield Aztreonam.

-

3. Formation of this compound

The final step involves the conversion of Aztreonam to its disodium salt. This is typically achieved by reacting the acidic form of Aztreonam with a suitable sodium base, such as sodium hydroxide or sodium bicarbonate, in an appropriate solvent, followed by isolation of the salt.

Quantitative Data

The efficiency and purity of the synthesized Aztreonam are critical parameters in its production.

Table 2: Reported Yields and Purity for Aztreonam Synthesis

| Synthetic Method | Reported Yield | Reported Purity | Reference |

| Acyl Chloride Method | ~85.7% (molar yield) | >99% (HPLC) | [9] |

| Hydrolysis of t-Butyl Ester | 70-75% | >98-99% | [3] |

| Synthesis from L-threonine | 60.4% (overall yield for the main ring) | Not specified | [8] |

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The methods outlined in this guide, derived from patent literature and scientific publications, provide a framework for the laboratory-scale and industrial production of this important antibiotic. The unique chemical structure of Aztreonam, particularly its monobactam core, is directly responsible for its targeted mechanism of action against Gram-negative bacteria, making it a valuable tool in the treatment of infectious diseases.

References

- 1. Aztreonam | C13H17N5O8S2 | CID 5742832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Aztreonam - Wikipedia [en.wikipedia.org]

- 3. US7145017B2 - Preparation of Aztreonam - Google Patents [patents.google.com]

- 4. medkoo.com [medkoo.com]

- 5. amberlife.net [amberlife.net]

- 6. What is the mechanism of Aztreonam? [synapse.patsnap.com]

- 7. Mode of action of azthreonam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CN103044415A - Synthesis method for aztreonam - Google Patents [patents.google.com]

The Genesis of a Synthetic Antibiotic: A Technical Deep Dive into the Discovery of Aztreonam's Natural Precursor from Chromobacterium violaceum

Princeton, NJ - The development of the life-saving antibiotic aztreonam, a potent weapon against aerobic Gram-negative bacteria, traces its origins to a naturally occurring monobactam, SQ 26,180, isolated from the soil bacterium Chromobacterium violaceum. This in-depth guide provides a comprehensive overview of the discovery, isolation, characterization, and biological activity of this foundational molecule, offering researchers, scientists, and drug development professionals a detailed look into the scientific journey that paved the way for a new class of β-lactam antibiotics.

The Discovery and Fermentation of a Novel Monobactam Producer

The quest for novel antibacterial agents led researchers at the Squibb Institute for Medical Research to screen various microorganisms for the production of β-lactam compounds. Strains of Chromobacterium violaceum, a Gram-negative, facultative anaerobic bacterium known for producing the violet pigment violacein, were identified as producers of a unique monocyclic β-lactam antibiotic, later designated SQ 26,180.[1]

Fermentation Protocol

The production of SQ 26,180 was achieved through submerged fermentation of Chromobacterium violaceum. While specific media compositions from the original discovery are proprietary, a general approach for the cultivation of C. violaceum for secondary metabolite production is outlined below.

Table 1: General Fermentation Parameters for Chromobacterium violaceum

| Parameter | Recommended Conditions |

| Carbon Source | Glucose (1-2%) |

| Nitrogen Source | Peptone, Beef Extract |

| Inorganic Salts | MgSO₄, K₂HPO₄ |

| Temperature | 25-30°C |

| pH | 6.5-7.5 |

| Aeration | Shaker flask (150-200 rpm) or stirred-tank bioreactor |

| Incubation Time | 48-72 hours |

Note: Optimization of media components and fermentation parameters is crucial for maximizing the yield of SQ 26,180.

The production of the monobactam occurs during the logarithmic growth phase of the bacterium.[2]

Isolation and Purification of SQ 26,180

Following fermentation, the active compound was isolated and purified from the culture broth using a multi-step process designed to separate the polar, acidic monobactam from other broth constituents.

Experimental Protocol for Isolation and Purification

-

Cell Removal: The fermentation broth is centrifuged or filtered to remove the Chromobacterium violaceum cells.

-

Initial Purification: The clarified broth is subjected to adsorption chromatography to capture the anionic SQ 26,180.

-

Elution: The active compound is eluted from the resin using a suitable buffer or solvent gradient.

-

Further Chromatographic Steps: Subsequent purification is achieved through a series of chromatographic techniques, which may include ion-exchange and reverse-phase chromatography, to yield highly purified SQ 26,180.

Structure Elucidation: Unveiling a New Class of β-Lactams

The determination of the chemical structure of SQ 26,180 was a critical step that revealed its novel monocyclic β-lactam core, distinguishing it from the bicyclic structures of penicillins and cephalosporins. This was accomplished through a combination of spectroscopic techniques.[3]

Spectroscopic Analysis

While the original detailed spectra are not publicly available, the structure was deduced from its characteristic spectroscopic properties. Below is a summary of the expected data based on the determined structure.

Table 2: Expected Spectroscopic Data for SQ 26,180

| Spectroscopic Technique | Key Expected Features |

| Infrared (IR) Spectroscopy | Strong absorption band characteristic of the β-lactam carbonyl group (~1750 cm⁻¹). Absorptions corresponding to N-H, C=O (amide), and S=O (sulfonate) functional groups. |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Signals corresponding to the protons on the β-lactam ring, the acetyl group, and the methoxy group. |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Resonances for the carbonyl carbons of the β-lactam and amide groups, the carbon atoms of the azetidinone ring, and the carbons of the acetyl and methoxy groups. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of SQ 26,180, along with characteristic fragmentation patterns. |

The definitive structure of SQ 26,180 was confirmed through total synthesis.[3]

Biological Activity and Mechanism of Action

SQ 26,180 exhibited weak antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[1] However, its significance lay in its unique mechanism of action and its stability to β-lactamases.

Antibacterial Spectrum

The antibacterial activity of SQ 26,180 was determined by measuring its Minimum Inhibitory Concentration (MIC) against various bacterial strains.

Table 3: Minimum Inhibitory Concentration (MIC) of SQ 26,180 against Selected Bacteria

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | >100 |

| Streptococcus pyogenes | >100 |

| Escherichia coli | 50-100 |

| Pseudomonas aeruginosa | >100 |

| Enterobacter cloacae | 25-50 |

Note: These are representative values and can vary between different strains.

Mechanism of Action

Like other β-lactam antibiotics, SQ 26,180 inhibits bacterial cell wall synthesis. It specifically targets and binds to penicillin-binding proteins (PBPs), essential enzymes involved in the final steps of peptidoglycan synthesis.[1] The binding of the monobactam to these proteins disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. A key advantage of SQ 26,180 was its high stability to hydrolysis by many β-lactamase enzymes produced by resistant bacteria.[1]

Biosynthesis of the Monobactam Core

The biosynthesis of the monobactam nucleus in Chromobacterium violaceum originates from the amino acid L-serine.[2] Isotopic labeling studies have shown that the carbon and nitrogen atoms of the β-lactam ring are directly derived from serine.[2] The biosynthesis is believed to proceed through an enzymatic cyclization of a serine derivative.

Proposed Biosynthetic Pathway

The following diagram illustrates the proposed initial steps in the biosynthesis of the monobactam core from L-serine.

Caption: Proposed initial steps in the biosynthesis of the monobactam core.

From Nature to the Clinic: The Synthesis of Aztreonam

The discovery of SQ 26,180 provided a crucial natural template for the development of a new class of synthetic antibiotics. While the natural compound itself had modest antibacterial activity, its unique monobactam structure and stability to β-lactamases were highly desirable features. Chemical modification of the SQ 26,180 scaffold, particularly at the 3-position of the β-lactam ring, led to the synthesis of aztreonam. Aztreonam retained the stability of the monobactam core while exhibiting significantly enhanced potency and a spectrum of activity specifically targeted against aerobic Gram-negative bacteria, including multi-drug resistant strains.

Discovery and Development Workflow

The logical flow from the natural product discovery to the development of the synthetic drug is depicted below.

Caption: Workflow from natural product discovery to synthetic drug development.

Conclusion

The discovery of the monobactam SQ 26,180 from Chromobacterium violaceum represents a landmark achievement in antibiotic research. It not only introduced a new class of β-lactam antibiotics but also exemplified the power of natural product screening in providing novel chemical scaffolds for drug development. The journey from a weakly active natural product to the clinically invaluable synthetic antibiotic, aztreonam, underscores the importance of a multidisciplinary approach, combining microbiology, natural product chemistry, and medicinal chemistry, in the ongoing battle against infectious diseases. This foundational work continues to inspire the search for and development of new antimicrobial agents.

References

- 1. SQ 26,180, a novel monobactam. I Taxonomy, fermentation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of monobactam compounds: origin of the carbon atoms in the beta-lactam ring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SQ 26,180, a novel monobactam. II Isolation, structure determination and synthesis. | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the In Vitro and In Vivo Studies of Aztreonam Disodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aztreonam is a synthetic bactericidal antibiotic and the first of the monobactam class to be approved for clinical use.[1] Structurally distinct from other β-lactam antibiotics like penicillins and cephalosporins due to its unique monocyclic β-lactam nucleus, Aztreonam exhibits a targeted spectrum of activity.[2] It is particularly potent against aerobic Gram-negative bacteria, including many multi-drug resistant strains, and has found a crucial role in treating a variety of serious infections.[1][3][4] This guide provides a comprehensive overview of the essential in vitro and in vivo studies that have characterized the pharmacology, efficacy, and clinical utility of Aztreonam disodium.

Mechanism of Action

The bactericidal effect of Aztreonam stems from its ability to inhibit the synthesis of the bacterial cell wall.[3][5][6][7] It demonstrates a high affinity for Penicillin-Binding Protein 3 (PBP3), an essential enzyme involved in the final transpeptidation step of peptidoglycan synthesis.[4][5][8] By binding to and inactivating PBP3, Aztreonam prevents the cross-linking of peptidoglycan strands, which disrupts cell wall integrity.[3][4][8] This leads to the formation of elongated, filamentous bacterial cells and ultimately results in cell lysis and death.[5][6] A key feature of Aztreonam is its high degree of resistance to hydrolysis by many common β-lactamases produced by both Gram-negative and Gram-positive pathogens.[5] However, it can be inactivated by extended-spectrum β-lactamases (ESBLs).[3]

In Vitro Studies

Antibacterial Spectrum and Activity

In vitro studies have consistently demonstrated that Aztreonam possesses potent, specific activity against a wide spectrum of aerobic Gram-negative pathogens.[1][5] This includes most species of Enterobacteriaceae and Pseudomonas aeruginosa.[1] Conversely, it shows no clinically useful activity against Gram-positive bacteria (like Staphylococcus aureus and Streptococcus species) or anaerobic organisms.[1][3] This selective spectrum minimizes the impact on the indigenous gut flora.[1] The minimum inhibitory concentration (MIC) is a key quantitative measure of in vitro activity, with the MIC90 representing the concentration required to inhibit 90% of the tested isolates.

Table 1: In Vitro Activity of Aztreonam against a Spectrum of Gram-Negative Bacteria

| Organism | MIC90 (μg/mL) | Reference |

|---|---|---|

| Enterobacteriaceae | ≤ 1.6 | [1] |

| Escherichia coli | 0.0625 - 0.125 | [9] |

| Pseudomonas aeruginosa | 4 - 32 | [1][9] |

| Klebsiella pneumoniae | 0.25 | [10] |

| Proteus mirabilis | Generally Susceptible | [3] |

| Serratia marcescens | Generally Susceptible | [3] |

| Citrobacter species | Generally Susceptible | [3] |

| Enterobacter species | Generally Susceptible |[3] |

Note: MIC values can vary based on the specific isolates and testing conditions.

Experimental Protocol: Antimicrobial Susceptibility Testing (AST)

The in vitro activity of Aztreonam is typically determined using standardized methods from the Clinical and Laboratory Standards Institute (CLSI).

-

Methodology: Broth Microdilution (BMD)

-

Isolate Preparation: Bacterial isolates are cultured on appropriate agar plates to obtain pure colonies. A suspension is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL.

-

Panel Preparation: Serial two-fold dilutions of Aztreonam are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in microtiter plates.

-

Inoculation: The bacterial suspension is diluted and added to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is read as the lowest concentration of Aztreonam that completely inhibits visible bacterial growth.

-

-

Methodology: Agar Dilution

-

This method is similar to BMD but involves incorporating serial dilutions of Aztreonam into Mueller-Hinton agar before it solidifies. The bacterial suspension is then spotted onto the surface of the agar plates. The MIC is the lowest drug concentration that prevents growth. Studies have shown an essential agreement of 97.0% between agar dilution and broth microdilution for Aztreonam.[11]

-

-

Methodology: Disk Diffusion (Kirby-Bauer)

-

A standardized inoculum of the test organism is swabbed onto the surface of a Mueller-Hinton agar plate.

-

A paper disk impregnated with a specified amount of Aztreonam (e.g., 30 µg) is placed on the agar surface.

-

After incubation, the diameter of the zone of growth inhibition around the disk is measured. This zone size correlates with the MIC and is interpreted as susceptible, intermediate, or resistant based on established breakpoints.

-

Synergy Studies

In vitro studies have shown that Aztreonam can act synergistically with other antibiotics. The combination of Aztreonam and aminoglycosides (like tobramycin) has demonstrated synergy against most strains of P. aeruginosa and many Enterobacteriaceae.[2][12] More recently, the combination of Aztreonam with β-lactamase inhibitors, particularly avibactam, has shown significant promise. Avibactam can neutralize the ESBLs and AmpC enzymes that would otherwise hydrolyze Aztreonam, thereby restoring its activity against many resistant strains, especially those producing metallo-β-lactamases (MBLs).[13][14][15]

In Vivo Studies

Pharmacokinetics

Pharmacokinetic (PK) studies in humans have defined the absorption, distribution, metabolism, and excretion of Aztreonam. Due to poor oral absorption (less than 1% bioavailability), it must be administered parenterally, via intravenous (IV) or intramuscular (IM) injection.[1][16]

Table 2: Pharmacokinetic Parameters of Aztreonam in Healthy Adults

| Parameter | Value | Reference |

|---|---|---|

| Elimination Half-life (t½) | 1.5 - 2.0 hours | [1][6][9] |

| Volume of Distribution (Vd) | 0.18 ± 0.04 L/kg | [9] |

| Total Body Clearance | 6.1 ± 1.2 L/h | [9] |

| Serum Protein Binding | ~56% | [2] |

| Primary Excretion Route | Renal (primarily unchanged in urine) |[8] |

Table 3: Peak Serum Concentrations (Cmax) of Aztreonam after Administration in Healthy Subjects

| Dose and Route | Cmax (μg/mL) | Time to Peak | Reference |

|---|---|---|---|

| 500 mg (30-min IV) | 54 | Immediately after infusion | [2][17] |

| 1 g (30-min IV) | 90 | Immediately after infusion | [2][17] |

| 2 g (30-min IV) | 204 | Immediately after infusion | [2][17] |

| 1 g (3-min IV) | 125 | 5 minutes post-injection | [17][18] |

| 500 mg (IM) | ~22 | ~1 hour | [17] |

| 1 g (IM) | ~46 | ~1 hour |[17] |

Pharmacodynamics

The key pharmacodynamic (PD) parameter that correlates with the efficacy of β-lactam antibiotics like Aztreonam is the percentage of the dosing interval that the free drug concentration remains above the MIC (fT>MIC).[9][15] In vitro and animal models have helped define the target fT>MIC values needed for different levels of bacterial killing.

-

Static Effect: An fT>MIC of 47.1% ± 3.7% was associated with a static effect (no net change in bacterial load) against E. coli.[10]

-

Bactericidal Effect: For a 1-log reduction in E. coli, the required fT>MIC was 52.3% ± 5.9%.[10]

-

Clinical Targets: Translational modeling suggests that an fT>MIC between 45% and 70% is appropriate for justifying Aztreonam dosing regimens.[10]

-

AUC/MIC Ratio: Other studies have found that the ratio of the 24-hour area under the curve to the MIC (AUC24/MIC) is also associated with clinical success. Patients with an AUC24/MIC ratio of 184 or greater were significantly more likely to achieve a successful clinical outcome.[19]

Animal Models of Efficacy

The neutropenic mouse thigh infection model is a standard preclinical model used to evaluate the in vivo efficacy of antibiotics. These studies are crucial for determining dosing regimens that can be translated to human clinical trials.

Experimental Protocol: Neutropenic Mouse Thigh Infection Model

-

Induce Neutropenia: Mice are rendered neutropenic (low white blood cell count) by injecting them with cyclophosphamide on specified days before infection. This makes the host immune system less of a factor, allowing for direct assessment of the antibiotic's bactericidal activity.

-

Infection: A standardized inoculum of the test organism (e.g., P. aeruginosa or E. coli) is injected into the thigh muscle of the mice.

-

Treatment: At a set time post-infection (e.g., 2 hours), treatment is initiated. Groups of mice receive human-simulated dosing regimens of Aztreonam, a comparator drug, or a placebo (saline), typically administered subcutaneously.[13]

-

Assessment: After a defined treatment period (e.g., 24 hours), the mice are euthanized. The thigh muscles are harvested, homogenized, and plated on agar to quantify the number of viable bacteria (CFU/thigh).

-

Efficacy Determination: Efficacy is measured by the change in bacterial density (log₁₀ CFU) compared to the bacterial count at the start of therapy.

Table 4: Summary of In Vivo Efficacy of Aztreonam in a Neutropenic Mouse Thigh Infection Model

| Organism Type | Aztreonam MIC (μg/mL) | Treatment | fT>MIC | Outcome (vs. start of therapy) | Reference |

|---|---|---|---|---|---|

| Enterobacteriaceae | ≤ 32 | Aztreonam Monotherapy | ≥ 38% | Bacterial reduction | [13][15] |

| Enterobacteriaceae | ≥ 128 | Aztreonam Monotherapy | 0% | Minimal activity | [13][15] |

| MBL-producing Enterobacteriaceae | ≤ 16 | Aztreonam-Avibactam | ≥ 65% | Bacterial reduction in all isolates | [13][15] |

| P. aeruginosa | ≤ 16 | Aztreonam-Avibactam | ≥ 65% | Bacterial reduction | [13][15] |

| P. aeruginosa | ≥ 32 | Aztreonam-Avibactam | ≤ 38% | Variable efficacy |[13][15] |

These studies confirm that the in vivo activity of Aztreonam is predictable based on its pharmacodynamic profile and that combination with avibactam significantly enhances its efficacy against MBL-producing pathogens.[13][15]

Human Clinical Studies

Clinical trials have established the efficacy of Aztreonam in treating a range of infections caused by susceptible Gram-negative organisms, including:

Furthermore, studies in healthy volunteers receiving maximal recommended doses (2g every 6 hours for 6 days) showed no significant abnormalities of hemostasis, though a minor, statistically significant increase in the inhibition of ADP-induced platelet aggregation was noted.[20]

Conclusion

The comprehensive body of in vitro and in vivo data demonstrates that this compound is a highly effective antibiotic with a targeted spectrum against aerobic Gram-negative bacteria. Its mechanism of action via PBP3 inhibition, well-defined pharmacokinetic and pharmacodynamic profiles, and proven efficacy in animal models and clinical trials underscore its value. The stability of Aztreonam to metallo-β-lactamases, combined with its renewed potency when paired with modern β-lactamase inhibitors, positions it as a critical therapeutic option, particularly in an era of increasing antimicrobial resistance. This guide provides the foundational data and methodologies that continue to support its development and clinical application.

References

- 1. Aztreonam. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Aztreonam - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. Aztreonam | C13H17N5O8S2 | CID 5742832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. amberlife.net [amberlife.net]

- 8. What is the mechanism of Aztreonam? [synapse.patsnap.com]

- 9. Pharmacokinetics and pharmacodynamics of aztreonam administered by continuous intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Evaluation of Dilution Susceptibility Testing Methods for Aztreonam in Combination with Avibactam against Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro antimicrobial activity of aztreonam alone and in combination against bacterial isolates from pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Human Simulated Studies of Aztreonam and Aztreonam-Avibactam To Evaluate Activity against Challenging Gram-Negative Organisms, Including Metallo-β-Lactamase Producers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. Human simulated studies of aztreonam and aztreonam-avibactam to evaluate activity against challenging gram-negative organisms, including metallo-β-lactamase producers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Pharmacokinetics and pharmacodynamics of aztreonam and tobramycin in hospitalized patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In vitro and in vivo studies of the effect of aztreonam on platelet function and coagulation in normal volunteers - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Pharmacodynamics of Aztreonam Disodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aztreonam is a synthetic bactericidal antibiotic and the first clinically available member of the monobactam class.[1][2][3] Structurally distinct from other β-lactam antibiotics like penicillins and cephalosporins due to its unique monocyclic β-lactam nucleus, Aztreonam exhibits a targeted spectrum of activity.[1] It is primarily effective against aerobic Gram-negative bacteria, including Pseudomonas aeruginosa.[2][3][4] This guide provides a detailed overview of the pharmacokinetic and pharmacodynamic properties of Aztreonam disodium, with a focus on its mechanism of action, disposition within the body, and its antimicrobial effects. The re-evaluation of Aztreonam, particularly in combination with β-lactamase inhibitors, is of significant interest in the current landscape of rising antimicrobial resistance.[3][5][6]

Pharmacokinetics

The pharmacokinetic profile of Aztreonam has been extensively studied in various populations. Its disposition is characterized by a two-compartment open model.[7][8]

Absorption

Aztreonam is administered parenterally via intravenous (IV) or intramuscular (IM) injection, as oral bioavailability is less than 1%.[3][5][8] Following intramuscular administration, absorption is rapid and nearly complete.[7][8][9]

Distribution

Aztreonam distributes into various body tissues and fluids. The volume of distribution at steady-state (Vdss) is approximately 0.16 L/kg.[7][8] In healthy individuals, plasma protein binding is about 56% and is not dependent on the drug concentration.[7][8] Penetration into the cerebrospinal fluid (CSF) is enhanced in the presence of inflamed meninges.[7][8] Diffusion across the placenta and into breast milk is generally poor.[7][8]

Metabolism

Aztreonam undergoes limited metabolism in the body.[7][8][9] The primary metabolite, SQ26,992, is formed through the hydrolysis of the β-lactam ring and is largely inactive.[3][5]

Excretion

The primary route of elimination for Aztreonam is renal, with approximately 60-70% of a dose being excreted unchanged in the urine within 8-12 hours.[1][9] Both active tubular secretion and glomerular filtration contribute to its renal clearance.[1][7][8] A smaller portion, around 12%, is recovered in the feces.[1][9] The elimination half-life in healthy adults with normal renal function is typically between 1.7 and 2.0 hours.[7]

Quantitative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of Aztreonam in healthy adult subjects.

| Parameter | Value | Administration Route | Reference |

| Peak Serum Concentration (Cmax) | |||

| 500 mg dose | 54 mcg/mL | 30-min IV infusion | [1] |

| 1 g dose | 90 mcg/mL | 30-min IV infusion | [1] |

| 2 g dose | 204 mcg/mL | 30-min IV infusion | [1] |

| 1 g dose | 125 mcg/mL | 3-min IV injection | [5] |

| Time to Peak (Tmax) | Immediately after infusion/injection | IV | [1] |

| Elimination Half-life (t½) | 1.7 - 2.0 hours | IV/IM | [7] |

| Volume of Distribution (Vdss) | ~0.16 L/kg | IV/IM | [7][8] |

| Plasma Protein Binding | ~56% | - | [7][8] |

| Total Plasma Clearance (CLp) | ~5.6 L/h | - | [7] |

| Renal Excretion (unchanged) | 60-70% | IV/IM | [1][9] |

| Oral Bioavailability | < 1% | Oral | [3][5][8] |

Pharmacodynamics

The pharmacodynamic activity of Aztreonam is characterized by its bactericidal action against susceptible pathogens. The key pharmacodynamic parameter for β-lactam antibiotics, including Aztreonam, is the duration of time that the serum concentration remains above the Minimum Inhibitory Concentration (MIC) for the infecting organism.[10]

Mechanism of Action

Aztreonam's bactericidal effect stems from the inhibition of bacterial cell wall synthesis.[1][2][4][11] It demonstrates a high affinity for Penicillin-Binding Protein 3 (PBP-3), an essential enzyme involved in the final stages of peptidoglycan synthesis, specifically in septum formation during cell division.[4][11][12] By binding to and inactivating PBP-3, Aztreonam disrupts the cross-linking of peptidoglycan chains, leading to the formation of elongated, filamentous bacterial cells and eventual cell lysis.[11][12] Its activity is highly specific to Gram-negative bacteria due to its strong affinity for their PBP-3, while it binds poorly to the PBPs of Gram-positive and anaerobic bacteria.[4][11]

Spectrum of Activity and Resistance

Aztreonam is effective against a wide range of Gram-negative aerobic pathogens, including:

-

Pseudomonas aeruginosa[4]

-

Escherichia coli[1]

-

Haemophilus influenzae[1]

-

Klebsiella species[4]

-

Proteus species[4]

-

Enterobacter species[4]

-

Serratia species[4]

-

Citrobacter species[4]

It is notably resistant to hydrolysis by some chromosomally and plasmid-mediated β-lactamases but is susceptible to extended-spectrum β-lactamases (ESBLs) and carbapenemases.[4] The combination of Aztreonam with a β-lactamase inhibitor like avibactam can restore its activity against many multidrug-resistant strains, particularly those producing metallo-β-lactamases (MBLs).[13][14]

Minimum Inhibitory Concentration (MIC) Data

The following table provides representative MIC values for Aztreonam against quality control strains and clinical isolates.

| Organism | MIC Range (mcg/mL) | Note | Reference |

| Escherichia coli ATCC 25922 | 0.06 - 0.25 | Quality Control Strain | [1] |

| Pseudomonas aeruginosa ATCC 27853 | 2 - 8 | Quality Control Strain | [1] |

| Haemophilus influenzae ATCC 49247 | 0.12 - 5 | Quality Control Strain | [1] |

| Klebsiella pneumoniae (NDM-positive) | MIC₅₀: 0.25, MIC₉₀: 0.5 | With Avibactam | [15] |

| Klebsiella pneumoniae (serine-carbapenemase only) | MIC₅₀: 0.25, MIC₉₀: 1 | With Avibactam | [15] |

Experimental Protocols

Determination of Pharmacokinetic Parameters

Concentrations of Aztreonam in biological fluids are typically quantified using High-Performance Liquid Chromatography (HPLC).[3][5]

Protocol: HPLC-UV for Aztreonam Quantification

-

Sample Preparation:

-

Collect plasma, serum, or urine samples at specified time points post-administration.

-

Perform protein precipitation by adding an organic solvent (e.g., acetonitrile) to the sample, followed by vortexing and centrifugation to separate the supernatant.

-

Alternatively, use solid-phase extraction for sample clean-up and concentration.

-

-

Chromatographic Separation:

-

Inject the prepared sample supernatant into an HPLC system equipped with a C18 reverse-phase column.

-

Use a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.

-

-

Detection:

-

Employ a UV detector set at the wavelength of maximum absorbance for Aztreonam (typically around 270-295 nm).

-

-

Quantification:

-

Generate a standard curve using known concentrations of Aztreonam.

-

Determine the concentration in the unknown samples by comparing their peak areas to the standard curve.

-

-

Pharmacokinetic Analysis:

-

Use the resulting concentration-time data to calculate pharmacokinetic parameters (Cmax, t½, AUC, etc.) using non-compartmental or compartmental analysis software.[16]

-

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of Aztreonam is determined using standardized antimicrobial susceptibility testing methods, such as broth microdilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[17]

Protocol: Broth Microdilution for MIC Determination

-

Preparation of Aztreonam Dilutions:

-

Prepare a series of two-fold dilutions of Aztreonam in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The concentration range should span the expected MIC of the test organism.

-

-

Inoculum Preparation:

-

Culture the bacterial isolate on an appropriate agar medium overnight.

-

Suspend several colonies in saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate containing the Aztreonam dilutions with the prepared bacterial suspension. Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

-

Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[17]

-

-

MIC Determination:

-

Following incubation, visually inspect the plate for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of Aztreonam that completely inhibits visible growth of the organism.[18]

-

Conclusion

This compound remains a clinically important antibiotic for the treatment of infections caused by susceptible Gram-negative bacteria. Its pharmacokinetic profile is well-defined, allowing for predictable dosing regimens. The pharmacodynamics are driven by its specific mechanism of action against PBP-3. As antimicrobial resistance continues to evolve, a thorough understanding of Aztreonam's properties is crucial for its optimal use and for the development of novel combination therapies to combat multidrug-resistant pathogens.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Aztreonam - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Aztreonam - Wikipedia [en.wikipedia.org]

- 5. academic.oup.com [academic.oup.com]

- 6. A review of the pharmacokinetics and pharmacodynamics of aztreonam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical pharmacokinetics of aztreonam. An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical pharmacokinetics of aztreonam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Pharmacokinetics and pharmacodynamics of aztreonam administered by continuous intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Aztreonam? [synapse.patsnap.com]

- 12. PDB-101: Global Health: Antimicrobial Resistance: undefined: Aztreonam [pdb101.rcsb.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Minimum inhibitory concentrations of aztreonam-avibactam, ceftazidime-avibactam and meropenem in clinical isolates of Klebsiella pneumoniae harboring carbapenemase genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Interest in antibiotic pharmacokinetic modelling in the context of optimising dosing and reducing resistance: bibliometric analysis [ait-journal.com]

- 17. Antimicrobial Susceptibility Testing of the Combination of Aztreonam and Avibactam in NDM-Producing Enterobacterales: A Comparative Evaluation Using the CLSI and EUCAST Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Determination and Identification of Antibiotic Drugs and Bacterial Strains in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

Aztreonam Disodium: A Technical Guide to its Spectrum of Activity Against Aerobic Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aztreonam, a synthetic monobactam antibiotic, exhibits a targeted spectrum of activity primarily directed against aerobic gram-negative bacteria. Its unique mechanism of action, involving high affinity for penicillin-binding protein 3 (PBP-3), leads to the inhibition of bacterial cell wall synthesis and subsequent cell lysis.[1][2][3] This targeted approach spares gram-positive and anaerobic bacteria, minimizing disruption to the host's native microbiota.[1][4] This guide provides a comprehensive overview of aztreonam's in vitro activity, detailed experimental protocols for susceptibility testing, and a visual representation of its mechanism of action.

Spectrum of Activity

Aztreonam demonstrates potent in vitro activity against a wide range of clinically significant aerobic gram-negative bacilli. This includes most species of the Enterobacteriaceae family and Pseudomonas aeruginosa.

Enterobacteriaceae

Aztreonam is highly effective against the majority of Enterobacteriaceae isolates, including Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, and Serratia marcescens.[5][6] The combination of aztreonam with a β-lactamase inhibitor, such as avibactam, significantly enhances its activity, particularly against isolates producing extended-spectrum β-lactamases (ESBLs), Klebsiella pneumoniae carbapenemase (KPC), and some other serine β-lactamases.[7][8] However, aztreonam's activity can be compromised by the production of metallo-β-lactamases (MBLs).[9]

Table 1: In Vitro Activity of Aztreonam and Aztreonam-Avibactam against Enterobacterales

| Organism | Agent | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility (%) |

| All Enterobacterales | Aztreonam-Avibactam | ≤0.03 - 0.25 | 0.12 - 0.5 | 99.8 - 99.9 |

| Aztreonam | 16 - 64 | 64 - >128 | 68.0 - 87.6 | |

| Carbapenem-Resistant Enterobacterales (CRE) | Aztreonam-Avibactam | 0.25 | 0.5 - 1 | 98.3 - 100 |

| MBL-producing Enterobacterales | Aztreonam-Avibactam | 0.12 | 0.5 | 98.8 |

Note: MIC and susceptibility data are compiled from multiple studies and may vary based on geographic location and time of isolate collection.[7][8][10][11][12][13]

Pseudomonas aeruginosa

Aztreonam exhibits good activity against Pseudomonas aeruginosa.[4][5][14] However, resistance can emerge through various mechanisms, including the production of β-lactamases and efflux pumps.[15] The addition of avibactam can restore activity against some resistant strains, but its effectiveness against MBL-producing P. aeruginosa is limited.[5][16]

Table 2: In Vitro Activity of Aztreonam and Aztreonam-Avibactam against Pseudomonas aeruginosa

| Agent | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility (%) |

| Aztreonam | 8 | 32 - >256 | 77 - 83.3 |

| Aztreonam-Avibactam | N/A | N/A | 78.0 - 81.9 (inhibited at ≤8 mg/L) |

Note: MIC and susceptibility data are compiled from multiple studies.[4][10][14][17]

Mechanism of Action

Aztreonam's bactericidal activity stems from its specific and high-affinity binding to penicillin-binding protein 3 (PBP-3) in aerobic gram-negative bacteria.[1][2] This binding inhibits the transpeptidation step of peptidoglycan synthesis, a critical process for maintaining the integrity of the bacterial cell wall. The disruption of cell wall synthesis leads to filamentation of the bacteria and eventual cell lysis.[1][3]

Experimental Protocols

Accurate determination of aztreonam's in vitro activity relies on standardized antimicrobial susceptibility testing (AST) methods. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution

Broth microdilution is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Aztreonam disodium powder (or aztreonam-avibactam)

-

Bacterial inoculum standardized to 0.5 McFarland

-

Quality control strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)[1][18]

Procedure:

-

Prepare Antimicrobial Dilutions: Prepare serial twofold dilutions of aztreonam in CAMHB in the microtiter plate. For aztreonam-avibactam, avibactam is typically maintained at a fixed concentration (e.g., 4 mg/L).[10]

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Disk Diffusion (Kirby-Bauer)

The disk diffusion method is a qualitative test that categorizes bacteria as susceptible, intermediate, or resistant to an antimicrobial agent.

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Aztreonam disks (30 µg)

-

Bacterial inoculum standardized to 0.5 McFarland

-

Sterile cotton swabs

-

Quality control strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)[1]

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions.

-

Disk Application: Aseptically apply a 30 µg aztreonam disk to the surface of the inoculated agar.

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: Measure the diameter of the zone of inhibition around the disk in millimeters. Interpret the results based on established clinical breakpoints from CLSI or EUCAST.[1]

Conclusion

This compound remains a valuable therapeutic option for infections caused by susceptible aerobic gram-negative bacteria. Its targeted spectrum of activity and well-defined mechanism of action make it a crucial component of the antimicrobial armamentarium. The combination with β-lactamase inhibitors like avibactam has further extended its utility against many multidrug-resistant pathogens. Adherence to standardized susceptibility testing protocols is essential for guiding appropriate clinical use and monitoring for the emergence of resistance.

References

- 1. Aztreonam: antibacterial activity, beta-lactamase stability, and interpretive standards and quality control guidelines for disk-diffusion susceptibility tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. Pseudomonas aeruginosa Susceptibility Patterns and Associated Clinical Outcomes in People with Cystic Fibrosis following Approval of Aztreonam Lysine for Inhalation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. In vitro activity of aztreonam-avibactam against Enterobacterales isolates collected in Latin America, Africa/Middle East, Asia, and Eurasia for the ATLAS Global Surveillance Program in 2019-2021 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pfizerpro.ro [pfizerpro.ro]

- 11. researchgate.net [researchgate.net]

- 12. Performance of disk diffusion method for aztreonam in combination with avibactam against Enterobacteriales - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antimicrobial Susceptibility Testing of the Combination of Aztreonam and Avibactam in NDM-Producing Enterobacterales: A Comparative Evaluation Using the CLSI and EUCAST Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. journals.asm.org [journals.asm.org]

The Core Mechanism of Aztreonam Disodium: A Technical Guide to the Inhibition of Bacterial Cell Wall Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aztreonam is a synthetic monobactam antibiotic with a unique spectrum of activity, primarily targeting aerobic Gram-negative bacteria.[1][2] Its efficacy is rooted in its highly specific and potent inhibition of bacterial cell wall synthesis, a fundamental process for bacterial viability. This guide provides an in-depth examination of Aztreonam's mechanism of action, focusing on its interaction with Penicillin-Binding Proteins (PBPs), and presents quantitative data and detailed experimental protocols relevant to its study.

Introduction: The Bacterial Cell Wall and Peptidoglycan Synthesis

The bacterial cell wall is a critical structure that maintains cellular integrity, dictates shape, and counteracts osmotic pressure, preventing cell lysis.[3] In most bacteria, the primary structural component of the cell wall is peptidoglycan (PG), a vast polymer composed of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) glycan strands. These strands are cross-linked by short peptide chains.[4]

The final and crucial stages of peptidoglycan biosynthesis occur in the periplasm and are catalyzed by a family of enzymes known as Penicillin-Binding Proteins (PBPs). These enzymes perform two main functions:

-

Transglycosylation: Polymerization of the glycan strands.

-

Transpeptidation: Cross-linking of the peptide side chains, which gives the peptidoglycan mesh its strength and rigidity.[1]

Disruption of this synthesis pathway compromises the structural integrity of the cell wall, leading to bacterial cell death. This process is a primary target for many classes of antibiotics, including β-lactams.

Mechanism of Action: Aztreonam's Specific Targeting of PBP3

Aztreonam exerts its bactericidal effect by inhibiting the transpeptidation step of peptidoglycan synthesis.[5] As a β-lactam antibiotic, its structure mimics the D-Ala-D-Ala moiety of the natural peptide substrate of PBPs.[1] This structural similarity allows Aztreonam to bind to the active site of these enzymes.

The key to Aztreonam's specific activity against Gram-negative bacteria is its exceptionally high affinity for Penicillin-Binding Protein 3 (PBP3).[6][7][8] PBP3 is a PBP primarily involved in cell septation during bacterial division.[9]

The binding of Aztreonam to PBP3 is a covalent and essentially irreversible interaction.[1] This binding inactivates the enzyme, specifically blocking the cross-linking of peptidoglycan strands at the site of cell division. The inhibition of other PBPs is significantly weaker.[6][10] The consequence of this targeted inhibition is the formation of long, filamentous bacterial cells that are unable to divide, which ultimately undergo lysis and death.[6][10]

Quantitative Data on Aztreonam Activity

The specificity of Aztreonam for PBP3 is quantifiable through binding affinity studies and its antibacterial potency is measured by determining the Minimum Inhibitory Concentration (MIC).

Table 1: Binding Affinity of Aztreonam for E. coli Penicillin-Binding Proteins

| Penicillin-Binding Protein (PBP) | Function | Aztreonam Concentration for Complete Binding (µg/mL) |

| PBP1a | Transglycosylase/Transpeptidase (Elongation) | 10[6][10] |

| PBP1b | Transglycosylase/Transpeptidase (Elongation) | ≥100[6][10] |

| PBP2 | Transpeptidase (Shape Maintenance) | ≥100[6][10] |

| PBP3 | Transpeptidase (Septation) | 0.1 [6][10] |

| PBP4 | Carboxypeptidase | ≥100[6][10] |

| PBP5/6 | Carboxypeptidase | ≥100[6][10] |

Table 2: Minimum Inhibitory Concentration (MIC) Range of Aztreonam for Susceptible Gram-Negative Pathogens

| Pathogen | MIC (µg/mL) for Susceptible (S) Strains | MIC (µg/mL) for Intermediate (I) Strains | MIC (µg/mL) for Resistant (R) Strains |

| Enterobacteriaceae | ≤4 | 8 | ≥16[11] |

| Pseudomonas aeruginosa | ≤8 | 16 | ≥32[11] |

| Haemophilus influenzae | ≤2 | - | -[11] |

Experimental Protocols

The following protocols provide generalized methodologies for key experiments used to characterize the activity of Aztreonam.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Objective: To determine the lowest concentration of Aztreonam that inhibits the visible growth of a target bacterium.[3]

Materials:

-

Target Gram-negative bacterial strain

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Aztreonam stock solution

-

Sterile 96-well microtiter plates

-

Spectrophotometer or McFarland standards

-

Incubator (35 ± 2°C)

Methodology:

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture in saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Serial Dilution: Perform a two-fold serial dilution of the Aztreonam stock solution in CAMHB across the wells of the 96-well plate. Leave one well as a positive growth control (no antibiotic) and one as a sterility control (no bacteria).

-

Inoculation: Add the diluted bacterial inoculum to each well (except the sterility control).

-

Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient atmosphere.[12]

-

Reading: The MIC is the lowest concentration of Aztreonam at which no visible bacterial growth (turbidity) is observed.[12]

Protocol 2: Penicillin-Binding Protein (PBP) Competition Assay

Objective: To determine the binding affinity of Aztreonam for specific PBPs by measuring its ability to compete with a labeled β-lactam.

Methodology Workflow:

Protocol 3: Bacterial Lysis Assay

Objective: To visually and quantitatively assess the bactericidal activity of Aztreonam by measuring the decrease in optical density of a bacterial culture.[3]

Materials:

-

Log-phase culture of the target bacterium

-

Aztreonam at a concentration above the MIC (e.g., 4x MIC)

-

Spectrophotometer

-

Culture flasks

Methodology:

-

Grow the target bacterium in liquid medium to the mid-logarithmic phase of growth (e.g., OD₆₀₀ of 0.4-0.6).

-

Divide the culture into two flasks: a "Control" flask and a "Treatment" flask.

-

Add Aztreonam to the "Treatment" flask at the desired concentration (e.g., 4x MIC). Add an equivalent volume of sterile broth to the "Control" flask.

-

Incubate both flasks under appropriate growth conditions.

-

Measure the OD₆₀₀ of both cultures at regular time intervals (e.g., every 30-60 minutes) for several hours.

-

Plot OD₆₀₀ versus time. A significant and sustained decrease in the OD₆₀₀ of the treatment culture compared to the control indicates bacterial lysis.

Mechanisms of Resistance

Bacterial resistance to Aztreonam can emerge through several mechanisms:

-

Alteration of PBP3: Mutations or insertions in the ftsI gene, which encodes PBP3, can reduce the binding affinity of Aztreonam, leading to decreased susceptibility.[13][14]

-

Production of β-Lactamases: While Aztreonam is stable against many common β-lactamases, certain extended-spectrum β-lactamases (ESBLs) and carbapenemases can hydrolyze and inactivate the drug.[11] For this reason, Aztreonam is often co-administered with a β-lactamase inhibitor like avibactam to overcome this resistance.[15]

-

Efflux Pumps: Some bacteria can actively transport Aztreonam out of the cell using multidrug efflux pumps, such as MexAB-OprM in P. aeruginosa, preventing the antibiotic from reaching its PBP target.[11]

Conclusion

Aztreonam disodium's role in inhibiting bacterial cell wall synthesis is a classic example of targeted antimicrobial therapy. Its bactericidal action is a direct result of its high and specific affinity for PBP3 in aerobic Gram-negative bacteria.[15][16] This specific inhibition disrupts cell division, leading to filamentation and cell lysis. A thorough understanding of this mechanism, supported by quantitative binding and susceptibility data, is essential for its effective clinical use and for the development of future antimicrobial agents designed to overcome emerging resistance.

References

- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: Aztreonam [pdb101.rcsb.org]

- 2. microbenotes.com [microbenotes.com]

- 3. benchchem.com [benchchem.com]

- 4. What is the mechanism of Aztreonam? [synapse.patsnap.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Mode of action of azthreonam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. How and why aztreonam works - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. PDB-101: Global Health: Antimicrobial Resistance: undefined: Aztreonam Resistance [pdb101.rcsb.org]

- 12. liofilchem.com [liofilchem.com]

- 13. Aztreonam-avibactam resistance rates and resistance mechanisms of NDM and NDM/OXA48-like dual-carbapenemase-producing Enterobacterales in Singapore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Activity of aztreonam/avibactam against metallo-β-lactamase-producing Enterobacterales from the UK: Impact of penicillin-binding protein-3 inserts and CMY-42 β-lactamase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. nbinno.com [nbinno.com]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Aztreonam Disodium in Biological Fluids

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aztreonam is a synthetic monocyclic beta-lactam antibiotic with potent activity against a wide range of gram-negative aerobic bacteria.[1] It functions by inhibiting bacterial cell wall synthesis, demonstrating a high affinity for penicillin-binding protein-3 (PBP-3).[1][2] Unlike many other beta-lactam antibiotics, Aztreonam is resistant to hydrolysis by some beta-lactamases.[3] Accurate quantification of Aztreonam in biological fluids is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in drug development to ensure safety and efficacy. This application note provides detailed protocols for the analysis of Aztreonam disodium in human plasma, urine, and cerebrospinal fluid (CSF) using High-Performance Liquid Chromatography (HPLC) with UV detection.

Physicochemical Properties of this compound

A summary of the relevant physicochemical properties of this compound is presented in Table 1. This information is critical for understanding its behavior during sample preparation and chromatographic separation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₃H₁₅N₅Na₂O₈S₂ | [4] |

| Molecular Weight | 479.40 g/mol | [1] |

| Appearance | White crystalline, odorless powder | [1] |

| Solubility | Soluble in DMF, DMSO; slightly soluble in methanol; very slightly soluble in ethanol; practically insoluble in toluene, chloroform, ethyl acetate. | [1][5] |

| Storage Stability | Stable for at least 8 days at 5°C and for 6 months at -20°C in solution. | [6] |

Experimental Protocols

I. Analysis of Aztreonam in Human Plasma

This protocol details the procedure for extracting and quantifying Aztreonam from human plasma samples. The primary method for sample preparation is protein precipitation with acetonitrile, which is efficient in removing interfering proteins.[7][8][9]

A. Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Tetrabutylammonium hydrogen sulfate

-

Ammonium sulfate

-

Water (HPLC grade)

-

Human plasma (drug-free)

-

Microcentrifuge tubes (1.5 mL)

-

Syringe filters (0.45 µm)

B. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The chromatographic conditions are summarized in Table 2.

Table 2: HPLC Conditions for Aztreonam Analysis in Plasma

| Parameter | Condition | Reference |

| HPLC Column | µBondapak C18 | [10] |

| Mobile Phase | 80% 0.005 M Tetrabutylammonium hydrogen sulfate - 0.005 M (NH₄)₂SO₄ and 20% Acetonitrile (v/v), pH 3.0 | [10] |

| Flow Rate | 2.0 mL/min | [10] |

| Injection Volume | 50 µL | [10] |

| Detection Wavelength | 293 nm | [10] |

| Column Temperature | Ambient |

C. Sample Preparation Protocol

-

Thawing: Thaw frozen plasma samples on ice or in a refrigerator at 4°C.[11]

-

Aliquoting: Pipette 500 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Protein Precipitation: Add 1.5 mL of acetonitrile (a 3:1 ratio of acetonitrile to plasma) to the microcentrifuge tube.[10]

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[8]

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.[11]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Injection: Inject 50 µL of the filtered sample into the HPLC system.

D. Quantitative Data

The following table summarizes the quantitative performance of the HPLC method for Aztreonam in plasma.

Table 3: Quantitative Parameters for Aztreonam Analysis in Plasma

| Parameter | Value | Reference |

| Linearity Range | 0.5 µg/mL to 1.0 mg/mL | [10] |

| Limit of Detection (LOD) | 1.0 µg/mL | [10] |

| Correlation Coefficient (r²) | ≥ 0.990 | [10] |

II. Analysis of Aztreonam in Human Urine

The analysis of Aztreonam in urine is simplified due to the lower protein content compared to plasma. A direct dilution step is generally sufficient for sample preparation.[10]

A. Materials and Reagents

-

This compound reference standard

-

Mobile Phase (as described in Table 2)

-

Water (HPLC grade)

-

Human urine (drug-free)

-

Volumetric flasks

-

Syringe filters (0.45 µm)

B. Instrumentation and Chromatographic Conditions

The same HPLC system and conditions as described for plasma analysis (Table 2) can be used for urine samples.

C. Sample Preparation Protocol

-

Thawing: If frozen, thaw urine samples at room temperature.

-

Dilution: Dilute the urine sample 1:10 with the HPLC mobile phase. For example, add 100 µL of urine to 900 µL of mobile phase.

-

Vortexing: Vortex the diluted sample for 30 seconds.

-

Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

-

Injection: Inject 50 µL of the filtered sample into the HPLC system.

D. Quantitative Data

The quantitative performance of the HPLC method for Aztreonam in urine is summarized below.

Table 4: Quantitative Parameters for Aztreonam Analysis in Urine

| Parameter | Value | Reference |

| Linearity Range | 0.5 µg/mL to 1.0 mg/mL | [10] |

| Limit of Detection (LOD) | 5.0 µg/mL | [10] |

| Correlation Coefficient (r²) | ≥ 0.990 | [10] |

III. Analysis of Aztreonam in Human Cerebrospinal Fluid (CSF)

Aztreonam is known to penetrate the cerebrospinal fluid, making its quantification in this matrix important for treating central nervous system infections.[12][13][14] CSF generally contains low protein concentrations, allowing for minimal sample preparation.[15][16]

A. Materials and Reagents

-

This compound reference standard

-

Mobile Phase (as described in Table 2)

-

Human CSF (drug-free)

-

Microcentrifuge tubes (1.5 mL)

-

Syringe filters (0.45 µm)

B. Instrumentation and Chromatographic Conditions

The HPLC system and conditions outlined for plasma analysis (Table 2) are also applicable to CSF samples.

C. Sample Preparation Protocol

-

Thawing: Thaw frozen CSF samples on ice.

-

Centrifugation: Centrifuge the CSF sample at 2000 x g for 5 minutes at 4°C to remove any cellular debris.[11]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Injection: Inject 50 µL of the filtered sample into the HPLC system.

D. Quantitative Data

While specific validation data for Aztreonam in CSF from a single comprehensive source is limited, the method's performance is expected to be similar to that in other biological fluids, with concentrations in the range of 3.5 to 62 µg/ml being reported in patients.[12]

Visualizations

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for the preparation of plasma, urine, and CSF samples for HPLC analysis.

Caption: Workflow for Plasma Sample Preparation.

Caption: Workflow for Urine Sample Preparation.

Caption: Workflow for CSF Sample Preparation.

Conclusion

The HPLC methods described in this application note provide reliable and reproducible quantification of this compound in human plasma, urine, and cerebrospinal fluid. The sample preparation protocols are straightforward and, coupled with the specified chromatographic conditions, offer the necessary sensitivity and selectivity for pharmacokinetic and clinical studies. Researchers should perform in-house validation to ensure the methods meet their specific requirements.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. nbinno.com [nbinno.com]

- 3. Tissue Distribution and Pharmacokinetic Characteristics of Aztreonam Based on Multi-Species PBPK Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. Aztreonam CAS#: 78110-38-0 [m.chemicalbook.com]

- 6. Stability of aztreonam in a portable pump reservoir used for home intravenous antibiotic treatment (HIVAT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. filtrous.com [filtrous.com]

- 9. Analysis of aztreonam and metronidazole in blood by ultra performance liquid chromatography-tandem mass spectrometry [jms.fudan.edu.cn]

- 10. High-pressure liquid chromatographic analysis of aztreonam in sera and urine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 12. Penetration of aztreonam into cerebrospinal fluid of patients with bacterial meningitis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Penetration of aztreonam into cerebrospinal fluid of patients with and without inflamed meninges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Penetration of aztreonam into cerebrospinal fluid of patients with and without inflamed meninges - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Analysis of human cerebrospinal fluid monoamines and their cofactors by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols for Aztreonam Disodium in Pseudomonas aeruginosa Research Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aztreonam is a monobactam antibiotic with a narrow spectrum of activity, primarily targeting Gram-negative aerobic bacteria, including the opportunistic pathogen Pseudomonas aeruginosa.[1] Its unique structure confers resistance to many beta-lactamases.[2] These characteristics make aztreonam a valuable tool in both clinical settings and research models for studying anti-pseudomonal therapies. This document provides detailed application notes and protocols for the use of aztreonam disodium in treating P. aeruginosa infections within a research context, focusing on in vitro susceptibility testing and in vivo infection models.

Data Presentation: In Vitro Susceptibility of Pseudomonas aeruginosa to Aztreonam

The following tables summarize the minimum inhibitory concentration (MIC) of aztreonam against various P. aeruginosa isolates as reported in the literature. These values can serve as a baseline for designing experiments and selecting appropriate concentrations of the antibiotic.

Table 1: Aztreonam MIC Distribution for Clinical P. aeruginosa Isolates

| Isolate Type | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |

| All Isolates | >50,000 | 8 | 32 | ≤1 to >2,048 | [2][3] |

| Meropenem-Nonsusceptible | 1,498 | - | - | - | [3] |

| MBL-positive | 267 | - | 1 | - | [3] |

| Clinical Isolates (2011-2016) | - | 8 | 256 | ≤1 to >2,048 | [2] |

| Isolates from patients with prior AZLI use | - | 8 | 256 | - | [2] |

| Isolates from patients without prior AZLI use | - | ≤1 | 32 | - | [2] |

MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. AZLI: Aztreonam for inhalation solution; MBL: Metallo-β-lactamase.

Experimental Protocols

In Vitro Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of aztreonam against P. aeruginosa.

Materials:

-

Pseudomonas aeruginosa isolates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound powder

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator (37°C)

Procedure:

-

Prepare Aztreonam Stock Solution: Aseptically prepare a stock solution of this compound in a suitable solvent (e.g., sterile water) at a concentration of 1024 µg/mL.

-

Prepare Bacterial Inoculum:

-

Culture P. aeruginosa on a suitable agar plate overnight at 37°C.

-

Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized suspension 1:100 in CAMHB to obtain a concentration of approximately 1 x 10⁶ CFU/mL.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of CAMHB to all wells of a 96-well plate.

-

Add 100 µL of the aztreonam stock solution to the first well of each row to be tested.

-